![molecular formula C18H12ClFN4O B2824104 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895017-90-0](/img/structure/B2824104.png)
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, also known as CPFP, is a pyrazolopyrimidine derivative that has been the subject of extensive research due to its potential therapeutic applications. CPFP is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds like 1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one, have been explored for their potential in antimicrobial and anticancer applications. For instance, certain novel pyrazole derivatives with moieties such as chlorophenyl and fluorophenyl have shown higher anticancer activity than reference drugs like doxorubicin. These compounds also exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Activity
- Pyrazolo[3,4-d]pyrimidine-4-one derivatives have also been investigated for their herbicidal properties. Certain compounds within this category demonstrated significant inhibitory activities against the root of various plants like Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Anti-inflammatory and Analgesic Agents
- Research has been conducted on quinazolinone derivatives, including those with chlorophenyl or fluorophenyl groups, for their potential anti-inflammatory and analgesic properties (Farag et al., 2012).
Adenosine Receptor Affinity
- Some pyrazolo[3,4-d]pyrimidine analogues have been synthesized to test their affinity for A1 adenosine receptors. Compounds with a 3-chlorophenyl group demonstrated notable activity, indicating their potential use in related therapeutic applications (Harden, Quinn, & Scammells, 1991).
Antimicrobial Agents
- There has been a synthesis of novel classes of pyrazolopyrano-[oxazines and pyrimidinones] derivatives, used as building blocks for antimicrobial agents. These compounds exhibited potent antimicrobial activity (El-ziaty et al., 2016).
Phosphodiesterase 9 Inhibitor
- 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) is identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with potential applications in treating Alzheimer's disease (Wunder et al., 2005).
Mycobacterium Tuberculosis Inhibition
- Pyrazolo[1,5-a]pyrimidines have been studied as inhibitors of Mycobacterium tuberculosis, with certain derivatives showing potent in vitro growth inhibition and good stability, suggesting their potential as therapeutic agents (Sutherland et al., 2022).
Improved Solubility for Pharmacological Applications
- Research has been conducted on improving the solubility and bioavailability of poorly water-soluble compounds like pyrazolo[3,4-d]pyrimidines for pharmacological applications (Burton et al., 2012).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-13-2-1-3-15(8-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-4-6-14(20)7-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEIXJHMOAZCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)
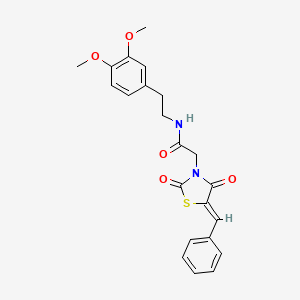
![N-[[3-(4-Chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-N-methylsulfamoyl fluoride](/img/structure/B2824027.png)
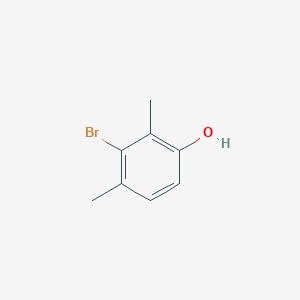
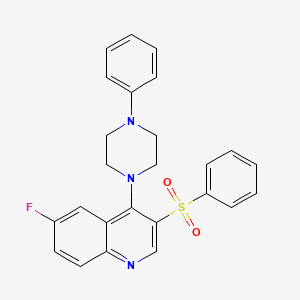
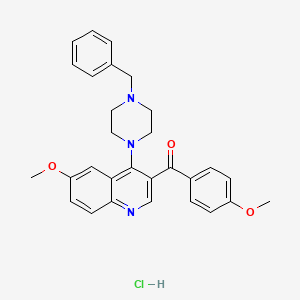
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
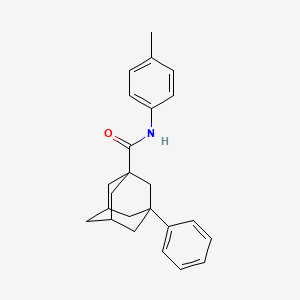
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2824036.png)
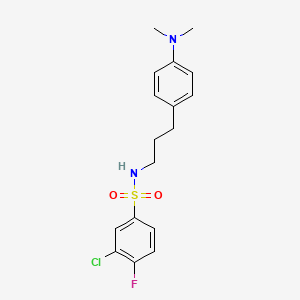

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2824042.png)
